![molecular formula C18H16F2N4O3 B13362121 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362121.png)
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Métodos De Preparación
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The difluoromethoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Difluoromethoxy Substituted Compounds: Compounds with the difluoromethoxy group may exhibit similar chemical reactivity and biological properties.
Methoxyphenyl Substituted Compounds: These compounds may have similar pharmacological profiles due to the presence of the methoxyphenyl group.
The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H16F2N4O3 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H16F2N4O3/c1-11-21-16(17(25)22-12-3-7-14(26-2)8-4-12)23-24(11)13-5-9-15(10-6-13)27-18(19)20/h3-10,18H,1-2H3,(H,22,25) |
Clave InChI |
CWVNKOKSYQXBSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


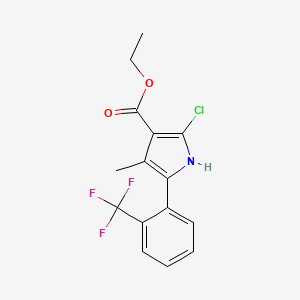
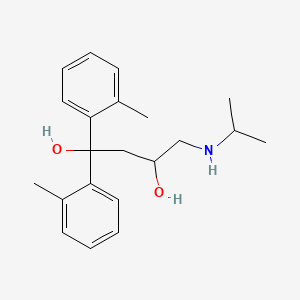
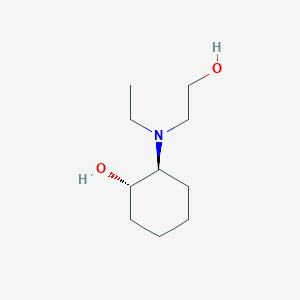

![8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B13362056.png)
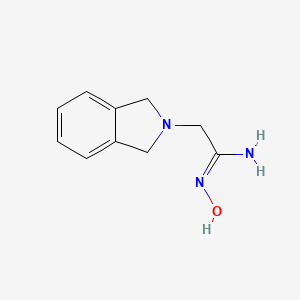
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine](/img/structure/B13362071.png)
![4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol](/img/structure/B13362073.png)
![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362077.png)
![2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide](/img/structure/B13362089.png)

![6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362098.png)
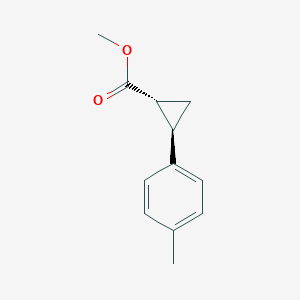
![7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13362117.png)
